![molecular formula C9H7BrN2 B1277672 4-(4-bromophenyl)-1H-pyrazole CAS No. 849021-16-5](/img/structure/B1277672.png)
4-(4-bromophenyl)-1H-pyrazole
Overview
Description
“4-(4-bromophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of bromophenyl with other reagents . For example, the synthesis of 4-(4-bromophenyl)-4-piperidinol involves the reaction of 4-bromophenyl with piperidinol .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-bromobenzophenone, includes a bromine atom attached to a phenyl group . The exact structure of “4-(4-bromophenyl)-1H-pyrazole” would need to be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the bromophenyl group. For example, 4-bromobenzophenone can react with acetylacetone in the presence of cesium carbonate to give 3-(4-bromophenyl)pentane-2,4-dione .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-bromophenyl)-1H-pyrazole” would depend on its exact structure. Similar compounds, such as 4-bromobenzyl alcohol, have properties such as a molecular weight of 187.03 g/mol and the ability to form hydrogen bonds .
Scientific Research Applications
Alzheimer’s Disease Research
4-(4-bromophenyl)-1H-pyrazole: derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). These compounds have shown promising activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of AD .
Antimicrobial Applications
The presence of the 4-(4-bromophenyl)-1H-pyrazole moiety in chemical compounds is associated with antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing potential as novel antimicrobial agents .
Cancer Chemotherapy
Derivatives of 4-(4-bromophenyl)-1H-pyrazole have been explored for their effectiveness and selectivity as chemotherapeutic agents against cancer. The molecular structures of these derivatives have been confirmed by physicochemical and spectral characteristics, indicating their potential in cancer treatment .
Materials Science
In materials science, 4-(4-bromophenyl)-1H-pyrazole derivatives have been used to create molecular architectures on metallic surfaces. These structures have potential applications in the development of new materials with specific properties sensitive to their environment .
Analytical Methods
4-(4-bromophenyl)-1H-pyrazole: is utilized in analytical methods for the identification and analysis of synthetic compounds. It plays a role in the qualitative and quantitative analysis of seized materials containing synthetic cathinones .
Pharmacological Research
In pharmacology, 4-(4-bromophenyl)-1H-pyrazole derivatives have been designed and synthesized for various biomedical applications. These include antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects, making them valuable in drug design and discovery .
Safety and Hazards
Future Directions
The future directions for research on “4-(4-bromophenyl)-1H-pyrazole” could include further studies on its synthesis, properties, and potential applications. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential as antimicrobial agents .
properties
IUPAC Name |
4-(4-bromophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZXAMCMBEXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426292 | |
Record name | 4-(4-Bromophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1H-pyrazole | |
CAS RN |
849021-16-5 | |
Record name | 4-(4-Bromophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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